Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C19H30N2O3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride typically involves the esterification of carbamic acid with (2-butoxyphenyl)-, followed by the introduction of a 1-propyl-4-piperidinyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-ethoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
- Carbamic acid, (2-methoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
Uniqueness
Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is unique due to its specific butoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
105384-03-0 |
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Molecular Formula |
C19H31ClN2O3 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
(1-propylpiperidin-1-ium-4-yl) N-(2-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-3-5-15-23-18-9-7-6-8-17(18)20-19(22)24-16-10-13-21(12-4-2)14-11-16;/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,22);1H |
InChI Key |
FTGMWOXJPJWNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCC.[Cl-] |
Origin of Product |
United States |
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